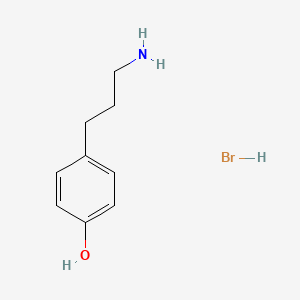

4-(3-aminopropyl)phenol Hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

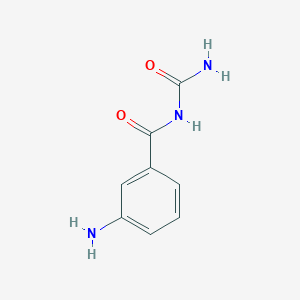

4-(3-aminopropyl)phenol Hydrobromide, with the CAS number 583825-30-3, is a chemical compound . It has a molecular weight of 232.12 and its molecular formula is C9H14BrNO .

Molecular Structure Analysis

The InChI code for 4-(3-aminopropyl)phenol Hydrobromide is 1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

4-(3-aminopropyl)phenol Hydrobromide is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound has a melting point of 103 °C and a boiling point of 288.4±23.0 °C at 760 mmHg . The flash point is 128.2±22.6 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

The use of phenolic compounds, including structures related to 4-(3-aminopropyl)phenol, in chemical synthesis and functionalization is well-documented. Such compounds are key intermediates in the synthesis of complex molecules due to their reactive hydroxyl and amino groups. For instance, phenolic hydroxyl functionalized graphene oxides have been prepared using a small amount of 4-aminophenol, serving as a reducing and N-doping agent, which significantly enhances electrochemical performance for applications like supercapacitors (Yong Zhang et al., 2019). This demonstrates the role of aminophenol derivatives in creating materials with improved electrical properties, potentially extending to compounds like 4-(3-aminopropyl)phenol hydrobromide.

Environmental Applications

In environmental science, phenolic compounds are studied for their ability to degrade pollutants. For example, the degradation of toxic organic compounds, such as 4-chloro 2-aminophenol, uses advanced oxidation processes that could be analogous to applications involving 4-(3-aminopropyl)phenol hydrobromide (Arati J. Barik & P. Gogate, 2016). Understanding the reactivity of such compounds can lead to more effective water treatment and pollution mitigation strategies.

Analytical Chemistry

In analytical chemistry, derivatives of 4-aminophenol play a crucial role in developing sensitive detection methods for various substances. The Berthelot reaction, for instance, involves phenolic compounds for the quantitative determination of ammonium in environmental samples, showcasing the importance of phenol derivatives in analytical assays (E. Rhine et al., 1998). The versatility of 4-(3-aminopropyl)phenol hydrobromide could similarly be harnessed in developing novel analytical methods.

Pharmaceutical and Biomedical Research

Although the direct application of 4-(3-aminopropyl)phenol hydrobromide in pharmaceutical research was not highlighted in the sourced documents, related compounds exhibit significant biological activity. For instance, phenolic acids like chlorogenic acid demonstrate a range of therapeutic effects, including antioxidant, antibacterial, and neuroprotective properties (M. Naveed et al., 2018). This suggests potential research avenues for 4-(3-aminopropyl)phenol hydrobromide in exploring novel drug candidates or biomedical applications.

Catalysis and Material Science

The role of phenolic and amino-functionalized compounds extends into catalysis and material science. For example, poly(ethylene imine) composite hydrogels loaded with metal nanoparticles have been synthesized using aminophenol derivatives, demonstrating high efficiency in catalytic reduction processes (Yao Feng et al., 2020). Such applications underscore the potential of 4-(3-aminopropyl)phenol hydrobromide in catalysis and the development of new materials with enhanced properties.

Safety and Hazards

This compound is classified under the GHS07 category . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation and may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

The primary target of 4-(3-aminopropyl)phenol Hydrobromide, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions.

Mode of Action

Hydroxyamphetamine is an indirect acting sympathomimetic agent . It works by causing the release of norepinephrine from adrenergic nerve terminals . Norepinephrine is a neurotransmitter that plays a key role in the body’s “fight or flight” response, increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .

Biochemical Pathways

The release of norepinephrine from adrenergic nerve terminals leads to mydriasis, which is the dilation of the pupil . This is part of the body’s sympathetic response and allows more light to reach the retina, potentially improving vision in low light conditions .

Pharmacokinetics

As an ophthalmic agent, Hydroxyamphetamine is intended for local use only .

Result of Action

The primary result of Hydroxyamphetamine’s action is mydriasis, or pupil dilation . This can aid in the diagnosis of certain conditions, such as Horner’s syndrome, which is characterized by nerve lesions .

Eigenschaften

IUPAC Name |

4-(3-aminopropyl)phenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQGQGNVRPUYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminopropyl)phenol Hydrobromide | |

CAS RN |

583825-30-3 |

Source

|

| Record name | 4-(3-aminopropyl)phenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)

![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)

![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)

![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)

![(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944044.png)